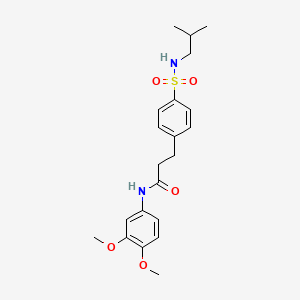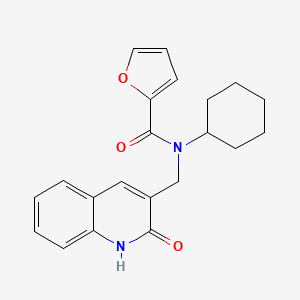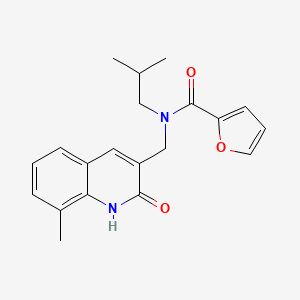
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide, also known as HMQC, is a synthetic compound that has been widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. Additionally, this compound has been shown to have antiviral and antibacterial properties.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. Another advantage is its ability to protect neurons from oxidative stress, which makes it a potential candidate for neurodegenerative disease treatment. One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide. One direction is to further investigate its mechanism of action and its effects on various enzymes and signaling pathways. Another direction is to investigate its potential as a cancer treatment and neurodegenerative disease treatment. Additionally, future research could investigate ways to improve the solubility of this compound in water to make it more useful in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its synthesis method involves the reaction of 8-methyl-2-quinolinol with isobutylamine and furan-2-carboxylic acid. This compound has been shown to have a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. This compound has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and protecting neurons from oxidative stress. One advantage of using this compound in lab experiments is its potential as a cancer treatment and neurodegenerative disease treatment. One limitation is its limited solubility in water. Future research could investigate its mechanism of action, potential as a treatment for various diseases, and ways to improve its solubility in water.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide involves the reaction of 8-methyl-2-quinolinol with isobutylamine and furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond. The resulting compound is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylfuran-2-carboxamide has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious disease research, this compound has been shown to have antiviral and antibacterial properties.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)11-22(20(24)17-8-5-9-25-17)12-16-10-15-7-4-6-14(3)18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAYANBQZNHRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
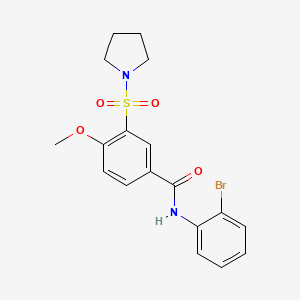
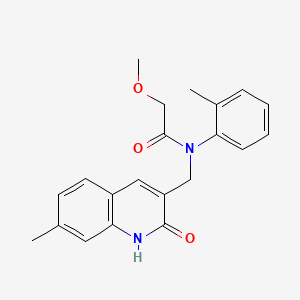
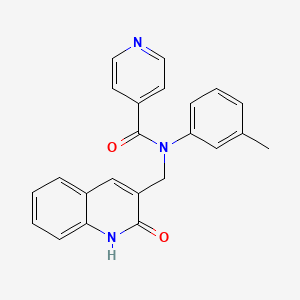



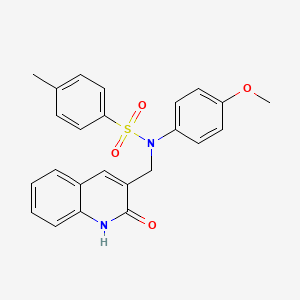
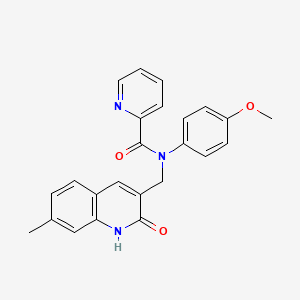
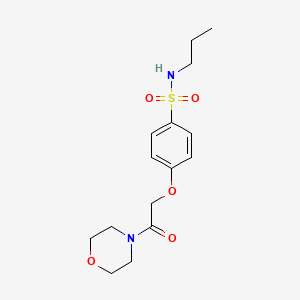
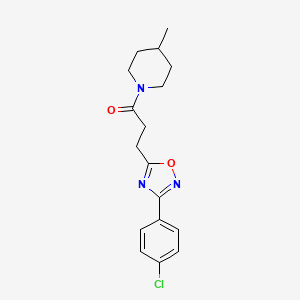
![N-cyclohexyl-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7708277.png)

